2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile
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Overview
Description
2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile is an organic compound that features a cyclopropyloxy group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile typically involves the reaction of 2-hydroxy-4-(2-oxoethyl)benzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyclopropyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropyloxy)-4-(2-oxopropyl)benzonitrile
- 2-(Cyclopropyloxy)-4-(2-oxobutyl)benzonitrile
- 2-(Cyclopropyloxy)-4-(2-oxopentyl)benzonitrile
Uniqueness
2-Cyclopropoxy-4-(2-oxoethyl)benzonitrile is unique due to its specific structural features, such as the cyclopropyloxy group and the benzonitrile moiety. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C12H11NO2/c13-8-10-2-1-9(5-6-14)7-12(10)15-11-3-4-11/h1-2,6-7,11H,3-5H2 |
InChI Key |
YUXMSACGVRVROR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)CC=O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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